molecular formula C13H28N2 B2726029 {2,2-dimethyl-3-[(3-methylcyclopentyl)amino]propyl}dimethylamine CAS No. 415955-01-0

{2,2-dimethyl-3-[(3-methylcyclopentyl)amino]propyl}dimethylamine

Cat. No.: B2726029
CAS No.: 415955-01-0
M. Wt: 212.381
InChI Key: IDOOWKSZPRWIPR-UHFFFAOYSA-N
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Description

N,N,2,2-tetramethyl-N’-(3-methylcyclopentyl)propane-1,3-diamine is an organic compound with the molecular formula C13H28N2 It is a derivative of propane-1,3-diamine, where the nitrogen atoms are substituted with methyl groups and a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2,2-tetramethyl-N’-(3-methylcyclopentyl)propane-1,3-diamine typically involves the alkylation of propane-1,3-diamine with methyl groups and the introduction of a cyclopentyl ring. One common method involves the reaction of propane-1,3-diamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation of the nitrogen atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product. The process may also involve the use of protective groups to prevent unwanted side reactions during the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N,2,2-tetramethyl-N’-(3-methylcyclopentyl)propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups or the cyclopentyl ring can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and other reagents under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N,N,2,2-tetramethyl-N’-(3-methylcyclopentyl)propane-1,3-diamine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and material science.

Biology

The compound has potential applications in biological research as a building block for the synthesis of biologically active molecules. Its unique structure allows for the design of novel compounds with specific biological activities.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors, making them candidates for drug development.

Industry

In the industrial sector, N,N,2,2-tetramethyl-N’-(3-methylcyclopentyl)propane-1,3-diamine is used in the production of specialty chemicals and polymers. Its ability to form stable complexes with metals makes it valuable in the manufacturing of catalysts and other advanced materials.

Mechanism of Action

The mechanism of action of N,N,2,2-tetramethyl-N’-(3-methylcyclopentyl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity. The specific pathways involved depend on the application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethyl-1,3-propanediamine: A similar compound with a simpler structure, lacking the cyclopentyl ring.

    N,N,N’,N’-Tetramethylethylenediamine: Another related compound with a different backbone structure.

Uniqueness

N,N,2,2-tetramethyl-N’-(3-methylcyclopentyl)propane-1,3-diamine is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties. This makes it more versatile in forming complexes and interacting with various molecular targets compared to its simpler analogs.

Properties

IUPAC Name

N,N,2,2-tetramethyl-N'-(3-methylcyclopentyl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2/c1-11-6-7-12(8-11)14-9-13(2,3)10-15(4)5/h11-12,14H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOOWKSZPRWIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)NCC(C)(C)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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